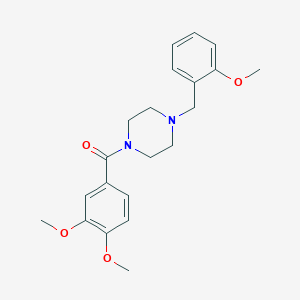
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine family of compounds and is structurally similar to other psychoactive substances such as mescaline and MDMA. DMMDA-2 is known to have psychoactive effects, and it has been the subject of scientific research to investigate its potential applications.
Wirkmechanismus
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is believed to exert its effects by binding to the 5-HT2A receptor and activating downstream signaling pathways. This activation leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can induce changes in brain activity, including alterations in the connectivity between brain regions. These changes are thought to underlie the psychoactive effects of the compound, which can include alterations in perception, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been used in a variety of laboratory experiments to investigate its potential applications in the field of neuroscience. One advantage of using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is that it is a synthetic compound, which means that its effects may not accurately reflect the effects of naturally occurring compounds in the brain.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of new psychoactive compounds that are structurally similar to 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine but have different pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, particularly in the treatment of mood disorders such as depression and anxiety.
In conclusion, 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is a synthetic compound that has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that it has a high affinity for the 5-HT2A receptor and can induce changes in brain activity that underlie its psychoactive effects. While there are limitations to using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine in laboratory experiments, there are many potential future directions for research on this compound.
Synthesemethoden
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxybenzylpiperazine in the presence of a base such as sodium carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the reaction components.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for many psychoactive substances.
Eigenschaften
Produktname |
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine |
|---|---|
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-5-4-6-17(18)15-22-10-12-23(13-11-22)21(24)16-8-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI-Schlüssel |
IKYBLTIHXOZPDI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B248689.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)




methanone](/img/structure/B248713.png)




![Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248723.png)